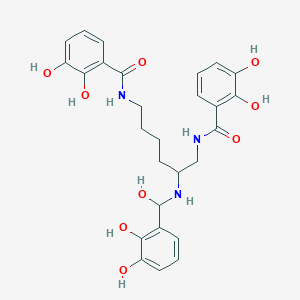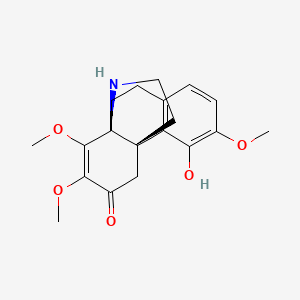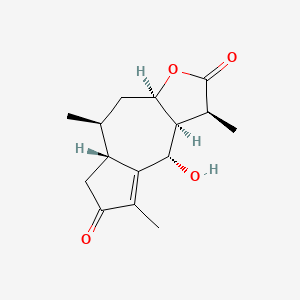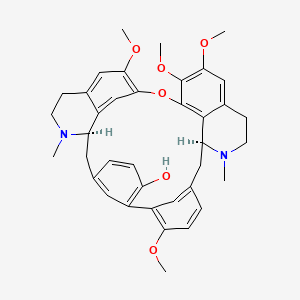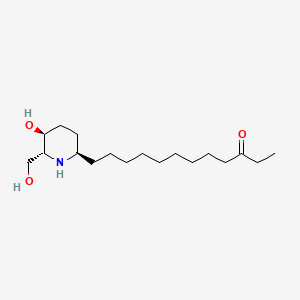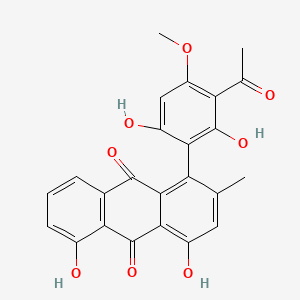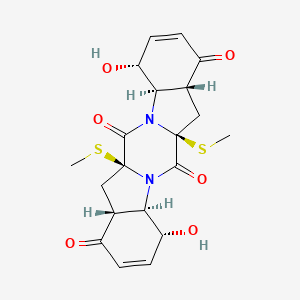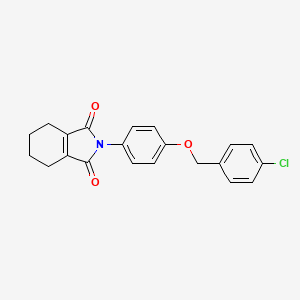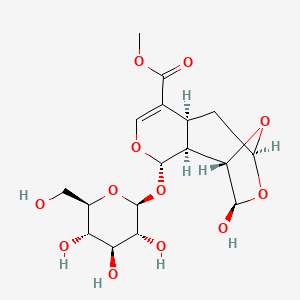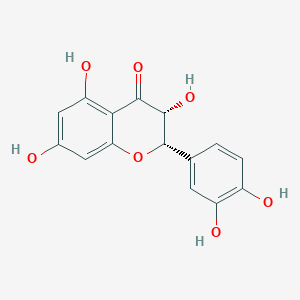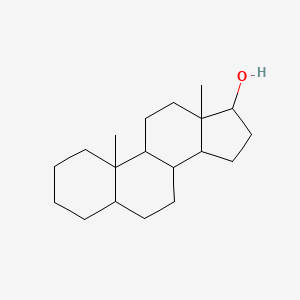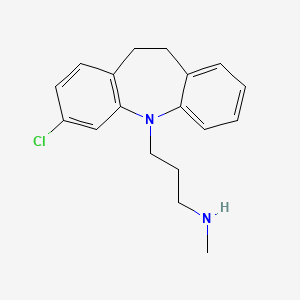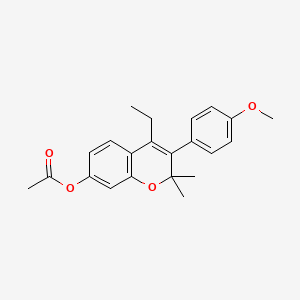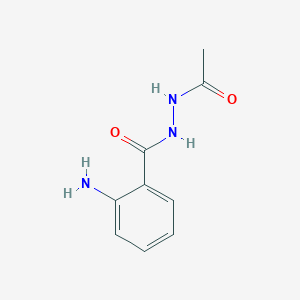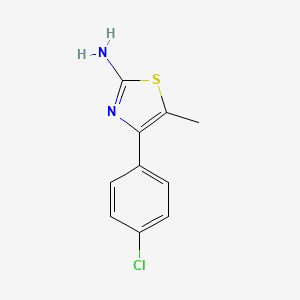
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves several key steps, including the construction of the thiazole ring and the introduction of the 4-chlorophenyl group. A study by Šmelcerović et al. (2019) outlined the synthesis of related 4-(4-chlorophenyl)thiazol-2-amines, highlighting methods that could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine. These methods involve cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the thiazole ring (Šmelcerović et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, has been studied using various spectroscopic techniques and single-crystal X-ray diffraction. Kerru et al. (2019) reported on the structure of a similar compound, demonstrating the utility of density functional theory (DFT) calculations for understanding bond lengths, bond angles, and electronic properties (Kerru et al., 2019). These studies are crucial for elucidating the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is influenced by its functional groups and molecular structure. The presence of the chlorophenyl and thiazolamine groups suggests potential for nucleophilic substitution reactions, as well as interactions with enzymes and receptors in biological systems. Sah et al. (2014) described the synthesis and reactions of related thiazole derivatives, providing insights into the types of chemical transformations that 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine might undergo (Sah et al., 2014).
Physical Properties Analysis
The physical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as melting point, solubility, and crystalline form, are essential for its formulation and application. These properties depend on the compound's molecular structure and intermolecular forces. Studies on similar thiazole compounds provide a basis for predicting the physical characteristics of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, including its behavior in different solvents and under varying temperatures (Nadaf et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for its use in chemical synthesis and drug development. The compound's thiazole ring and chlorophenyl moiety contribute to its unique chemical behavior, offering opportunities for the development of novel therapeutics and materials (Chen et al., 2010).
科学的研究の応用
Corrosion Inhibition
Research indicates that thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, exhibit significant performances as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds, showing theoretical data in agreement with experimental results (Kaya et al., 2016).
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated for their anti-inflammatory properties through direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis related to inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).
Antimicrobial Agents
Several studies have focused on synthesizing thiazole derivatives for antimicrobial applications. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown some degree of anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiazole derivatives (Chen et al., 2010).
Neurodegenerative Therapeutics
Newly synthesized 4-(4-chlorophenyl)thiazol-2-amines have been evaluated for their inhibitory properties towards bovine pancreatic DNase I, presenting a foundation for the development of novel Alzheimer's therapeutics based on dual 5-LO and DNase I inhibition with anti-inflammatory properties (Šmelcerović et al., 2019).
Drug Transport
Research on gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex has unveiled a novel system for drug transport, enhancing the solubility and stability of thiazole drugs for therapeutic applications (Asela et al., 2017).
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJGVSUOFMBPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349856 |
Source


|
| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
82632-77-7 |
Source


|
| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(4-chlorophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

